REACTION_CXSMILES
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[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:11]2[CH:16]=[CH:15][C:14]([S:17][CH3:18])=[CH:13][CH:12]=2)[OH:10])=[CH:5][CH:4]=1>C(Cl)Cl.O=[Mn]=O>[CH3:18][S:17][C:14]1[CH:13]=[CH:12][C:11]([C:9]([C:6]2[CH:7]=[CH:8][C:3]([S:2][CH3:1])=[CH:4][CH:5]=2)=[O:10])=[CH:16][CH:15]=1
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting mixture was filtered through a pad of celite and
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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Purification
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Type
|
WASH
|
Details
|
by flash chromatography (eluting with hexane/ethyl acetate, 85:15)
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Name
|
|
Type
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product
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Smiles
|
CSC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |